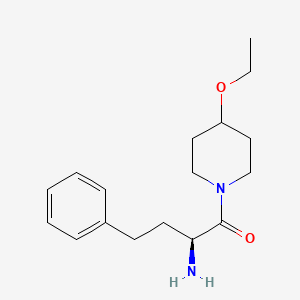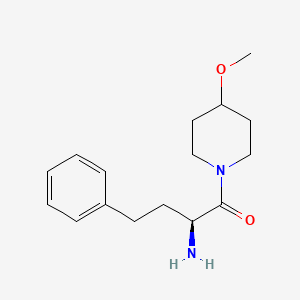
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one, commonly known as Pentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. Pentedrone has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Wirkmechanismus
Pentedrone acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
Pentedrone has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Pentedrone has been shown to have a high potential for abuse and addiction due to its ability to induce feelings of euphoria and its reinforcing properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pentedrone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its potent stimulant effects. However, its addictive properties and potential for abuse make it challenging to use in clinical research studies.
Zukünftige Richtungen
Future research on Pentedrone should focus on its potential therapeutic effects in the treatment of depression and anxiety disorders. Additionally, more research is needed to understand the long-term effects of Pentedrone use on the brain and the body. The development of safer and more effective synthetic cathinones for use in clinical research should also be a priority.
Synthesemethoden
Pentedrone can be synthesized through various methods, including the reaction of 4-methoxyphenylacetone with 1-bromo-1-phenylbutane in the presence of sodium hydride or lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenylacetone with 1-phenyl-2-nitropropene in the presence of zinc and ammonium chloride. The final product is obtained through the reduction of the nitro group with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Pentedrone has been used in various scientific research studies, including the investigation of its potential therapeutic effects in the treatment of depression and anxiety disorders. Pentedrone has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a significant role in regulating mood and emotions. Additionally, Pentedrone has been studied for its potential use as a local anesthetic due to its ability to block sodium channels in nerve cells.
Eigenschaften
IUPAC Name |
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-14-9-11-18(12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIHYWSVFGFJO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

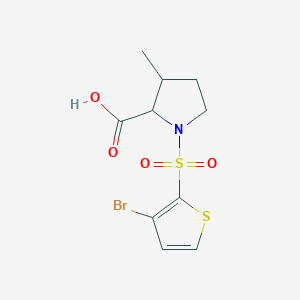
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
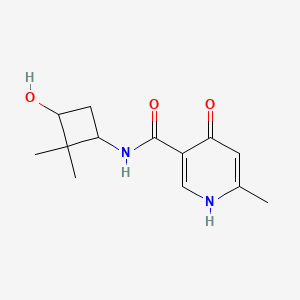
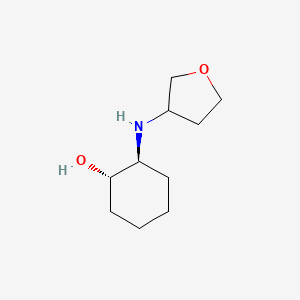
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

